Acetylthiocholine bromide

Catalog No.
S662950
CAS No.
25025-59-6
M.F
C7H16BrNOS
M. Wt
242.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acetylthiocholine bromide

CAS Number

25025-59-6

Product Name

Acetylthiocholine bromide

IUPAC Name

2-acetylsulfanylethyl(trimethyl)azanium;bromide

Molecular Formula

C7H16BrNOS

Molecular Weight

242.18 g/mol

InChI

InChI=1S/C7H16NOS.BrH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1

InChI Key

HQAPREJURVMGMB-UHFFFAOYSA-M

SMILES

CC(=O)SCC[N+](C)(C)C.[Br-]

Synonyms

(2-Mercaptoethyl)trimethylammonium bromide acetate

Canonical SMILES

CC(=O)SCC[N+](C)(C)C.[Br-]

Substrate for Cholinesterase Enzymes

ACTBr is a well-established substrate for cholinesterase enzymes, particularly acetylcholinesterase (AChE) [, ]. AChE plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine (ACh) after it transmits signals between neurons. Researchers use ACTBr to study AChE activity and inhibition. When AChE encounters ACTBr, it cleaves the bond between the acetate group and the thiocholine group. By measuring the rate of this breakdown, scientists can assess AChE function. This information is valuable in understanding neurotransmission and diseases associated with AChE dysfunction, such as Alzheimer's disease.

Potential Therapeutic Agent

Due to its ability to interact with the cholinergic system, ACTBr has been explored as a potential therapeutic agent for various neurological disorders []. Some studies suggest it may have benefits in treating Alzheimer's disease by inhibiting AChE activity and increasing ACh levels in the brain. However, more research is needed to determine its efficacy and safety for this purpose.

Lipase Inhibition

Some research indicates that ACTBr might possess lipase inhibitory properties []. Lipases are enzymes responsible for fat digestion and metabolism. Understanding lipase function is crucial in studying obesity, diabetes, and other metabolic disorders. ACTBr's potential to inhibit lipases could be a valuable tool for researchers investigating these conditions.

Acetylthiocholine bromide is a synthetic compound with the chemical formula C7_7H16_{16}BrNOS. It is primarily known for its role as a substrate for the enzyme acetylcholinesterase, which catalyzes the hydrolysis of acetylcholine in the body. The compound is a quaternary ammonium salt derived from thiocholine, where an acetyl group is substituted for a hydrogen atom on the nitrogen atom. Acetylthiocholine bromide appears as a white crystalline solid and is soluble in water, making it suitable for various biochemical applications.

  • ACTBr mimics some actions of ACh by binding to cholinergic receptors. This can stimulate muscle contraction and other cholinergic functions [].
  • However, the presence of the sulfur group makes ACTBr more resistant to cholinesterase breakdown compared to ACh []. This allows for longer-lasting effects on cholinergic systems.
  • Scientific sources advise treating ACTBr with caution due to its potential toxicity [].
  • Specific data on its toxicity is limited in publicly available sources, but it's important to handle it according to general laboratory safety guidelines for potentially hazardous chemicals [].

  • Hydrolysis: The primary reaction involves hydrolysis catalyzed by acetylcholinesterase, resulting in the formation of thiocholine and acetate. This reaction is crucial for studying cholinergic signaling pathways.
  • Oxidation: Thiocholine, a product of hydrolysis, can undergo oxidation to form disulfides under certain conditions.

The general reaction can be summarized as follows:

Acetylthiocholine bromideAChEThiocholine+Acetate\text{Acetylthiocholine bromide}\xrightarrow{\text{AChE}}\text{Thiocholine}+\text{Acetate}

Acetylthiocholine bromide primarily functions as a substrate for acetylcholinesterase, influencing cholinergic signaling in biological systems. When hydrolyzed by this enzyme, it contributes to the regulation of neurotransmitter levels, particularly acetylcholine. This action plays a vital role in neuromuscular transmission and cognitive functions.

Mechanism of Action

The mechanism involves the interaction of acetylthiocholine bromide with two sites on acetylcholinesterase:

  • The acylation site (A-site), where the acyl group from acetylthiocholine binds.
  • The peripheral site (P-site), which aids in substrate recognition and binding.

This interaction leads to transient acylation of a serine residue in the active site of the enzyme, facilitating the breakdown of acetylcholine.

The synthesis of acetylthiocholine bromide typically involves several steps:

  • Preparation of Thiocholine: Thiocholine is synthesized by reacting 2-mercaptoethanol with trimethylamine.
  • Formation of Acetylthiocholine: Acetyl chloride is then added to the thiocholine solution under controlled conditions to form acetylthiocholine.
  • Conversion to Bromide Salt: The product is purified and converted to its bromide salt form by reacting with hydrobromic acid.

In industrial settings, these steps are optimized for higher yields and purity using continuous flow reactors and advanced purification techniques.

Acetylthiocholine bromide has several important applications:

  • Biochemical Research: It serves as a fundamental substrate for measuring acetylcholinesterase activity, which is essential in studies related to neurobiology and pharmacology.
  • Drug Development: Its interactions with cholinergic pathways make it valuable in researching potential treatments for neurological disorders.
  • Toxicology Studies: It is used to assess the effects of various compounds on cholinergic signaling.

Studies involving acetylthiocholine bromide focus on its interactions with enzymes and other biological molecules. Research has shown that it can effectively inhibit or modulate enzyme activity related to cholinergic signaling pathways. Additionally, it has been studied for its effects on cellular metabolism and gene expression due to its role in influencing acetylcholine levels.

Several compounds share structural or functional similarities with acetylthiocholine bromide. Here are some notable examples:

Compound NameStructure TypeKey Features
AcetylcholineNeurotransmitterNatural substrate for acetylcholinesterase.
ThiocholineSulfur-containing amineDirect product of acetylthiocholine hydrolysis.
ButyrylthiocholineQuaternary ammonium saltSimilar substrate for cholinesterases but with a butyryl group instead of an acetyl group.
PropionylthiocholineQuaternary ammonium saltAnother analog used in cholinergic studies.

Uniqueness of Acetylthiocholine Bromide

Acetylthiocholine bromide's unique feature lies in its specific interaction with acetylcholinesterase, making it an essential tool for studying cholinergic signaling mechanisms. Its ability to be hydrolyzed into thiocholine and acetate allows researchers to monitor enzyme activity effectively, distinguishing it from other similar compounds that may not serve this purpose as directly or effectively.

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

25025-59-6

Dates

Last modified: 08-15-2023

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